2-(苄基氨基)-1-苯氧基丙-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

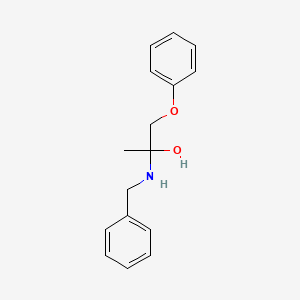

2-(Benzylamino)-1-phenoxypropan-2-ol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.333. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzylamino)-1-phenoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)-1-phenoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: 研究人员已研究2-(苄基氨基)-1-苯氧基丙-2-醇衍生物作为潜在的疾病修饰多功能抗阿尔茨海默病药物 . 这些化合物通过修饰胆碱酯酶抑制剂来靶向β-分泌酶抑制而设计。

- 结果: 化合物12 (2-(5-(苄基氨基)-4-羟基戊基)异吲哚啉-1,3-二酮) 显示出对乙酰胆碱酯酶 (AChE)、β-分泌酶 (BACE-1) 和β-淀粉样蛋白聚集的抑制效力。 它有望成为一种多效抗阿尔茨海默病药物,对症状性和疾病修饰靶点均具有平衡的效力 .

阿尔茨海默病研究

噻唑衍生物

纳米粒子的绿色合成

总之,2-(苄基氨基)-1-苯氧基丙-2-醇衍生物在阿尔茨海默病研究、有机合成、噻唑化学、绿色纳米粒子合成以及其他领域具有潜力。 研究人员继续探索其多方面应用,旨在突破医药和材料科学领域 . 如果你需要更多信息或有任何具体问题,请随时询问!

作用机制

Target of Action

Similar compounds have been found to target tubulin . Tubulin is a protein that is crucial for maintaining the structure and function of cells, particularly during cell division.

Mode of Action

Compounds with similar structures have been found to disrupt tubulin polymerization . This disruption can lead to changes in cell structure and function, potentially leading to cell death.

Biochemical Pathways

Disruption of tubulin polymerization can affect a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

Similar compounds have been found to have poor oral bioavailability due to extensive first-pass metabolism . This suggests that 2-(Benzylamino)-1-phenoxypropan-2-ol may also have poor oral bioavailability and may be subject to extensive metabolism.

Result of Action

Disruption of tubulin polymerization can lead to changes in cell structure and function, potentially leading to cell death .

生物活性

2-(Benzylamino)-1-phenoxypropan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and neuroprotection. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Activation of AMPK and GDF15 Induction

Recent studies have highlighted the role of 2-(Benzylamino)-1-phenoxypropan-2-ol derivatives in activating AMP-activated protein kinase (AMPK), which is crucial for regulating energy homeostasis. Specifically, structural modifications of related compounds have shown enhanced potency in increasing growth differentiation factor 15 (GDF15) levels in hepatic cells. For instance, a derivative compound demonstrated a significant increase in GDF15 mRNA levels compared to metformin, suggesting a promising avenue for treating obesity and type 2 diabetes mellitus (T2DM) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Certain analogs have been reported to stimulate post-natal hippocampal neurogenesis and reduce neuronal cell death, indicating potential applications in neurodegenerative diseases . This neuroprotective activity is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to identify how modifications to the benzylamino and phenoxy groups affect biological activity.

| Compound ID | R1 Substituent | R2 Substituent | Max Activity (%) | EC50 (μM) |

|---|---|---|---|---|

| 1 | 3-Cl, 2-Me | - | 97 | 6 ± 1 |

| 5a | 3-Cl, 2-Me | H | 45 | 18 ± 4 |

| 5g | 3-Cl, 2-Me | 4-CF3 | 88 | 13 ± 1 |

This table summarizes findings from various SAR studies where specific substitutions led to enhanced protective activity against endoplasmic reticulum (ER) stress in pancreatic β-cells . The optimal substitution patterns were identified as critical for maximizing both potency and solubility, which are essential for therapeutic applications.

Diabetes Treatment

In a notable study, an N-(2-(Benzylamino)-2-oxoethyl)benzamide analog exhibited significant β-cell protective activity against ER stress with an EC50 of 0.1±0.01μM. This compound was found to be effective at rescuing cell viability under stress conditions, marking it as a potential candidate for diabetes treatment .

Neurodegenerative Disease Models

Another investigation into the neuroprotective effects of benzylamino derivatives demonstrated their ability to mitigate neuronal damage in models of oxidative stress. These compounds were shown to reduce apoptosis in neuronal cells, suggesting their utility in developing therapies for conditions like Parkinson's disease .

属性

IUPAC Name |

2-(benzylamino)-1-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZROMNDVUPWEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。